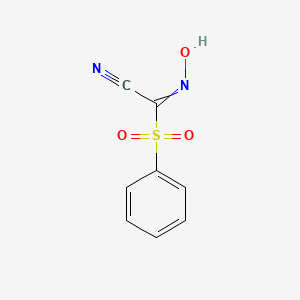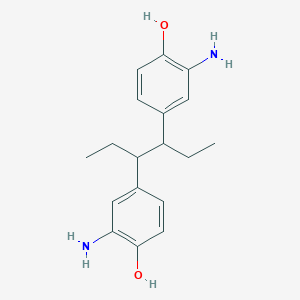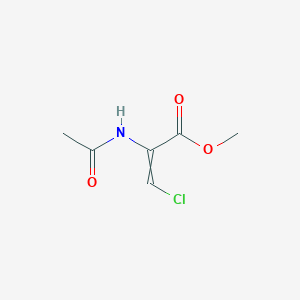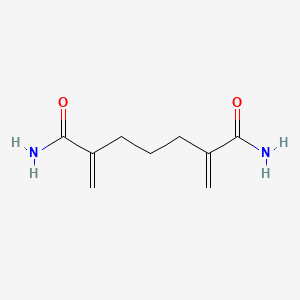
Acridine, 3-azido-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azidoacridine is a chemical compound with the molecular formula C13H8N4. It is a derivative of acridine, a tricyclic aromatic compound known for its planar structure and ability to intercalate into DNA. This property makes acridine derivatives, including 3-azidoacridine, of significant interest in medicinal chemistry, particularly in the development of anticancer agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Azidoacridine can be synthesized through a series of chemical reactions. One common method involves the reaction of acridine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under mild heating conditions to facilitate the substitution of the hydrogen atom on the acridine ring with an azide group .
Industrial Production Methods: While specific industrial production methods for 3-azidoacridine are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Azidoacridine undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions with alkynes.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products Formed:
Triazoles: Formed through cycloaddition reactions with alkynes.
Applications De Recherche Scientifique
3-Azidoacridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-azidoacridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by inhibiting the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. By binding to the DNA-topoisomerase complex, 3-azidoacridine prevents the re-ligation of DNA strands, leading to DNA damage and ultimately cell death .
Comparaison Avec Des Composés Similaires
9-Azidoacridine: Another azido derivative of acridine with similar DNA intercalation properties.
1,2,3-Triazole Derivatives: Formed through cycloaddition reactions with azides, these compounds also exhibit significant biological activity.
Uniqueness of 3-Azidoacridine: 3-Azidoacridine is unique due to its specific substitution pattern on the acridine ring, which influences its binding affinity and selectivity for DNA. This makes it a valuable compound for targeted anticancer therapies and other biomedical applications .
Propriétés
Numéro CAS |
34947-28-9 |
|---|---|
Formule moléculaire |
C13H8N4 |
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
3-azidoacridine |
InChI |
InChI=1S/C13H8N4/c14-17-16-11-6-5-10-7-9-3-1-2-4-12(9)15-13(10)8-11/h1-8H |
Clé InChI |
MDQUSQOIBBZWLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC(=CC3=N2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole](/img/structure/B14002629.png)

![3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002639.png)



![2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide](/img/structure/B14002665.png)

![n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14002698.png)
![4-[(2,3-Dimethylphenyl)diazenyl]-3,5-dimethylpyrazole-1-carbothioamide](/img/structure/B14002699.png)
